[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

Catalog No.
S548194
CAS No.
810659-53-1
M.F
C24H21N3O6S2
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino...

CAS Number

810659-53-1

Product Name

[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

IUPAC Name

[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

Molecular Formula

C24H21N3O6S2

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)/t17-/m0/s1

InChI Key

SFDSXIZFOOBDMC-KRWDZBQOSA-N

SMILES

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Solubility

Soluble in DMSO, not in water

Synonyms

2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester, YC137

Canonical SMILES

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Isomeric SMILES

COC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Description

The exact mass of the compound [4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate is 511.08718 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bcl-2 Inhibitor

[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate, also known as YC-137, is a small molecule that acts as a selective inhibitor of a protein called Bcl-2. Bcl-2 is part of a family of proteins that regulate cell death (apoptosis) []. By inhibiting Bcl-2, YC-137 can trigger apoptosis in cancer cells, making it a potential therapeutic agent [].

Mechanism of Action

Bcl-2 normally prevents apoptosis by binding to and inhibiting other proteins that initiate cell death. YC-137 binds to the same pocket on Bcl-2 as these pro-apoptotic proteins, thereby displacing them and allowing them to induce cell death []. This mechanism is thought to be selective for cancer cells, as cancer cells often have higher levels of Bcl-2 compared to healthy cells [].

Potential for Cancer Treatment

Due to its ability to induce apoptosis in cancer cells, YC-137 has been investigated as a potential cancer treatment. Studies have shown that YC-137 can effectively kill a variety of cancer cell lines in vitro [, ]. However, more research is needed to determine the effectiveness and safety of YC-137 in humans.

The compound 4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate is a complex organic molecule that combines various functional groups, including amine, carbonyl, and ester functionalities. Its structure suggests potential applications in medicinal chemistry due to the presence of a benzothiazole moiety, which is often associated with biological activity.

Involving this compound can be categorized into several types:

  • Substitution Reactions: The amine group may participate in nucleophilic substitution reactions, where it can replace other groups in various substrates.
  • Condensation Reactions: The compound can undergo condensation with carboxylic acids or alcohols to form esters or amides.
  • Reduction Reactions: The carbonyl groups present in the benzothiazole structure can be reduced to alcohols, altering the compound's reactivity and biological properties.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

The biological activity of this compound is likely influenced by its structural components. Compounds containing benzothiazole derivatives are known for their diverse pharmacological effects, including:

  • Anticancer Activity: Many benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The compound may possess antibacterial or antifungal properties due to the presence of the aromatic systems and functional groups that interact with microbial cells.
  • Anti-inflammatory Effects: Similar compounds have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.

Biological assays are typically employed to evaluate these activities, focusing on dose-response relationships and mechanisms of action.

The synthesis of 4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate can involve several steps:

  • Formation of Benzothiazole Derivative: This can be achieved through cyclization reactions involving appropriate precursors such as aminobenzenes and thioketones.
  • Amine Functionalization: The introduction of the amino group onto the benzothiazole ring can be performed using standard amination techniques.
  • Esterification: The methoxycarbonylamino group can be introduced via esterification reactions with appropriate carboxylic acid derivatives.
  • Final Coupling: The final compound is assembled through coupling reactions that link the various structural components together.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

The applications of this compound span various fields:

  • Pharmaceutical Development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Material Science: Due to its unique chemical structure, it may be used in creating advanced materials with specific electronic or optical properties.
  • Biological Research: It can serve as a tool in biochemical studies to explore cellular mechanisms or as a lead compound in drug discovery programs.

Interaction studies are critical for understanding how this compound behaves in biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects, often involving cell signaling assays or enzyme activity measurements.
  • Toxicity Profiling: Assessing potential adverse effects through cytotoxicity assays on various cell lines to ensure safety for further development.

Several compounds share structural similarities with 4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleContains a thiazole ringAnticancer, antimicrobial
2-AminobenzothiazoleAmino group on benzothiazoleAntimicrobial, anti-inflammatory
4-MethylthioanilineMethylthio group attached to anilineAntioxidant properties

Uniqueness: The unique combination of a dioxobenzo structure with a methoxycarbonylamino group distinguishes this compound from others. This specific arrangement may enhance its solubility and bioavailability compared to similar compounds, potentially leading to improved pharmacological profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

511.08717775 g/mol

Monoisotopic Mass

511.08717775 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Nishi R, Yamauchi T, Negoro E, Takemura H, Ueda T. Combination of guanine arabinoside and Bcl-2 inhibitor YC137 overcomes the cytarabine resistance in HL-60 leukemia cell line. Cancer Sci. 2013 Jan 15. doi: 10.1111/cas.12103. [Epub ahead of print] PubMed PMID: 23320492.
2: Low SY, Tan BS, Choo HL, Tiong KH, Khoo AS, Leong CO. Suppression of BCL-2 synergizes cisplatin sensitivity in nasopharyngeal carcinoma cells. Cancer Lett. 2012 Jan 28;314(2):166-75. doi: 10.1016/j.canlet.2011.09.025. Epub 2011 Oct 8. PubMed PMID: 22033244.
3: Hanada M, Takasu H, Kitaura M. Acquired resistance to miriplatin in rat hepatoma AH109A/MP10 is associated with increased Bcl-2 expression, leading to defects in inducing apoptosis. Oncol Rep. 2010 Oct;24(4):1011-8. PubMed PMID: 20811683.
4: Crawford AC, Riggins RB, Shajahan AN, Zwart A, Clarke R. Co-inhibition of BCL-W and BCL2 restores antiestrogen sensitivity through BECN1 and promotes an autophagy-associated necrosis. PLoS One. 2010 Jan 6;5(1):e8604. doi: 10.1371/journal.pone.0008604. PubMed PMID: 20062536; PubMed Central PMCID: PMC2797635.
5: Wang M, Atayar C, Rosati S, Bosga-Bouwer A, Kluin P, Visser L. JNK is constitutively active in mantle cell lymphoma: cell cycle deregulation and polyploidy by JNK inhibitor SP600125. J Pathol. 2009 May;218(1):95-103. doi: 10.1002/path.2521. PubMed PMID: 19206150.
6: Real PJ, Cao Y, Wang R, Nikolovska-Coleska Z, Sanz-Ortiz J, Wang S, Fernandez-Luna JL. Breast cancer cells can evade apoptosis-mediated selective killing by a novel small molecule inhibitor of Bcl-2. Cancer Res. 2004 Nov 1;64(21):7947-53. PubMed PMID: 15520201.

Explore Compound Types